molecular formula C13H10IN3O2S B2939147 N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide CAS No. 685108-43-4

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide

Cat. No. B2939147
CAS RN: 685108-43-4
M. Wt: 399.21
InChI Key: LYUMCICBLJAVIP-UHFFFAOYSA-N
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Description

“N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” is a compound that belongs to the indazole family . Indazole, also known as benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest for many researchers. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” and its derivatives can be analyzed using molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods . These methods can determine the probable binding conformations of all the compounds at the active site of a receptor .


Chemical Reactions Analysis

The chemical reactions involving “N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” and its derivatives can be studied using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

Scientific Research Applications

Synthetic Approaches

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole compounds have been found to have a wide variety of medicinal applications. They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Kinase Insert Domain Receptor (KDR) Inhibitors

4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives exhibit potent inhibitory activities toward KDR . These compounds can be used in the design of novel anticancer agents .

Molecular Docking Simulations

Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods can be performed on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives as KDR inhibitors . This can help in understanding how their chemical structures relate to the inhibitory activities and to identify the key structural elements that are required in the rational design of potential drug candidates .

Design of New Inhibitors

The CoMFA and CoMSIA models can be used to guide the design of a series of new inhibitors of this class with predicted excellent activities . Thus, these models may be used as an efficient tool to predict the inhibitory activities and to guide the future rational design of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives-based novel KDR inhibitors with potent activities .

Future Directions

The future directions for “N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide” and its derivatives could involve the design of novel inhibitors with potent activities . The CoMFA and CoMSIA models can be used as efficient tools to predict the inhibitory activities and to guide the future rational design of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives-based novel KDR inhibitors with potent activities .

properties

IUPAC Name

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)20(18,19)17-13-3-1-2-12-11(13)8-15-16-12/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUMCICBLJAVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-4-yl)-4-iodobenzenesulfonamide

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